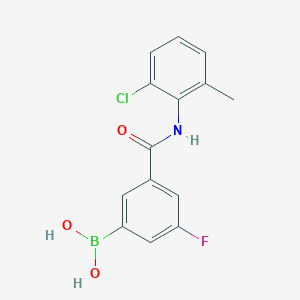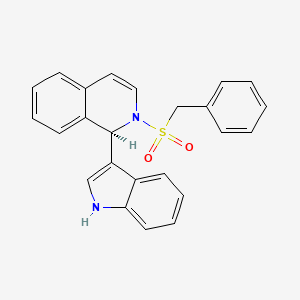
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indole moiety with an isoquinoline ring, connected via a benzylsulfonyl group. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and isoquinoline precursors, followed by the introduction of the benzylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different isoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its indole moiety is particularly interesting due to its presence in many biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structure suggests that it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new materials with specific functionalities.
作用機序
The mechanism of action of (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The indole and isoquinoline moieties can bind to specific sites on these targets, modulating their activity. The benzylsulfonyl group might also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-benzylsulfonyl-1H-indole: Lacks the isoquinoline moiety but shares the benzylsulfonyl group.
1-(1H-indol-3-yl)-1H-isoquinoline: Similar structure but without the benzylsulfonyl group.
2-benzylsulfonyl-1H-isoquinoline: Contains the isoquinoline and benzylsulfonyl groups but lacks the indole moiety.
Uniqueness
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is unique due to its combination of indole and isoquinoline moieties, connected via a benzylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C24H20N2O2S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2/t24-/m1/s1 |
InChIキー |
YCOHEPDJLXZVBZ-XMMPIXPASA-N |
異性体SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3[C@@H]2C4=CNC5=CC=CC=C54 |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


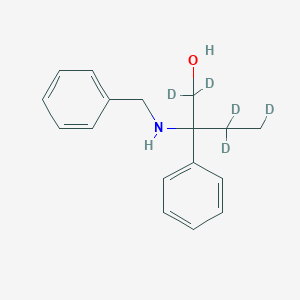
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
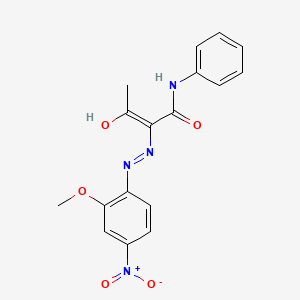
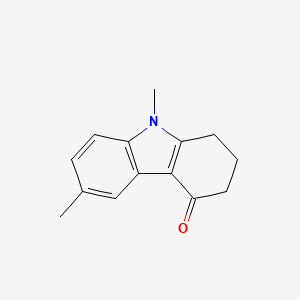
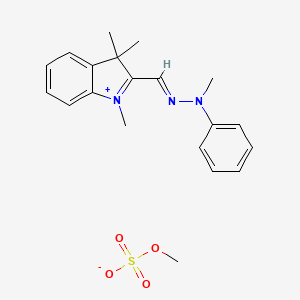
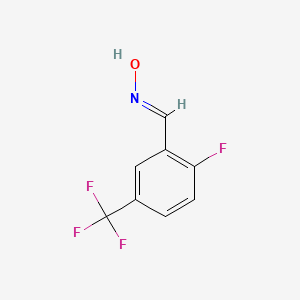
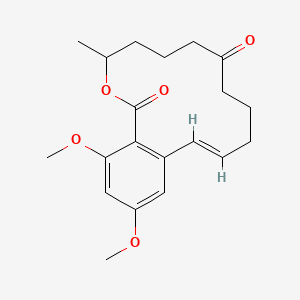


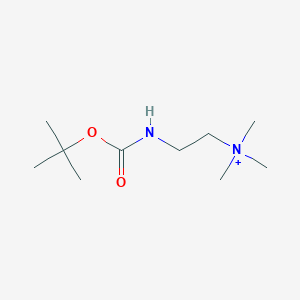
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)

![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
